molecular formula C11H22N2O2 B1462549 1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one CAS No. 415947-84-1

1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one

Cat. No.: B1462549
CAS No.: 415947-84-1
M. Wt: 214.3 g/mol
InChI Key: RUCDFZLWWSKXOS-UHFFFAOYSA-N
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Description

1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one is a chemical compound with a complex structure that includes a piperidine ring and a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine with 1-methoxypropan-2-amine under controlled conditions to form the intermediate. This intermediate is then reacted with ethanone to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}propan-1-one
  • 1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}butan-1-one

Uniqueness

1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific applications.

Properties

IUPAC Name

1-[4-(1-methoxypropan-2-ylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(8-15-3)12-11-4-6-13(7-5-11)10(2)14/h9,11-12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCDFZLWWSKXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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